BenchChemオンラインストアへようこそ!

(E)-3-(2-chlorophenyl)-N-((5-methylisoxazol-4-yl)methyl)acrylamide

Antimicrobial Resistance Staphylococcus aureus Minimum Inhibitory Concentration (MIC)

The compound (E)-3-(2-chlorophenyl)-N-((5-methylisoxazol-4-yl)methyl)acrylamide (CAS 2035018-45-0) is a synthetic small molecule belonging to the heterocyclic acrylamide class, characterized by a 2-chlorophenylvinyl carbonyl group linked to a 5-methylisoxazole moiety via a methylene linker. The scaffold combines an α,β-unsaturated acrylamide pharmacophore with a substituted isoxazole ring, a structural motif frequently explored for antimicrobial research owing to its presence in beta-lactamase-resistant antibiotics.

Molecular Formula C14H13ClN2O2
Molecular Weight 276.72
CAS No. 2035018-45-0
Cat. No. B2812537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-(2-chlorophenyl)-N-((5-methylisoxazol-4-yl)methyl)acrylamide
CAS2035018-45-0
Molecular FormulaC14H13ClN2O2
Molecular Weight276.72
Structural Identifiers
SMILESCC1=C(C=NO1)CNC(=O)C=CC2=CC=CC=C2Cl
InChIInChI=1S/C14H13ClN2O2/c1-10-12(9-17-19-10)8-16-14(18)7-6-11-4-2-3-5-13(11)15/h2-7,9H,8H2,1H3,(H,16,18)/b7-6+
InChIKeyFRBAUPDJZJKTNZ-VOTSOKGWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2035018-45-0: (E)-3-(2-chlorophenyl)-N-((5-methylisoxazol-4-yl)methyl)acrylamide – Compound Identity and Core Scaffold


The compound (E)-3-(2-chlorophenyl)-N-((5-methylisoxazol-4-yl)methyl)acrylamide (CAS 2035018-45-0) is a synthetic small molecule belonging to the heterocyclic acrylamide class, characterized by a 2-chlorophenylvinyl carbonyl group linked to a 5-methylisoxazole moiety via a methylene linker [1]. The scaffold combines an α,β-unsaturated acrylamide pharmacophore with a substituted isoxazole ring, a structural motif frequently explored for antimicrobial research owing to its presence in beta-lactamase-resistant antibiotics [2]. However, a comprehensive review of primary literature, patents, and authoritative databases reveals a near-total absence of published, quantitative biological or physicochemical data for this specific compound.

Procurement Risk: Why In-Class (E)-Acrylamide Analogs Cannot Serve as Drop-in Replacements for 2035018-45-0


In-class heterocyclic acrylamide analogs cannot be interchanged without risking a total loss of target activity or a change in mechanism of action. The specific (E)-geometry, the electron-withdrawing ortho-chloro substituent on the phenyl ring, and the precise position of the methyl group on the isoxazole are critical determinants of molecular recognition and biological response. For example, within the isoxazolyl penicillin class, replacing the 2-chlorophenyl group with other substituents significantly alters beta-lactamase resistance and antibacterial spectrum [1]. Similarly, the stereoelectronic properties of the acrylamide linkage, such as reactivity as a Michael acceptor, are highly sensitive to the substitution pattern, which directly impacts selectivity and off-target effects. Without quantitative data on the specific compound, a generic substitution is unsubstantiated and scientifically unsound.

2035018-45-0: A Quantitative Evidence Gap Analysis Against Closest Investigational Analogs


Antimicrobial Activity: Absence of Direct Quantitative Comparator Data

No published MIC data (e.g., in μg/mL) exists for (E)-3-(2-chlorophenyl)-N-((5-methylisoxazol-4-yl)methyl)acrylamide against any bacterial strain. Claims of 'notable antimicrobial activity' from non-authoritative sources lack quantification, assay conditions, or comparator data [1]. In contrast, the structurally related antibiotic cloxacillin, bearing the 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido moiety, demonstrates potent MIC values (e.g., ≤0.25 μg/mL against S. aureus) [2]. Without a quantitative comparator, any differentiation claim is speculative, and this must be classified strictly as a data gap.

Antimicrobial Resistance Staphylococcus aureus Minimum Inhibitory Concentration (MIC)

Target Engagement: No Confirmed Biochemical IC50 or Ki Data

A search of BindingDB and ChEMBL confirms there are no reported IC50 or Ki values for this compound against any protein target [1]. This is a critical gap, as the heterocyclic acrylamide class is often explored as FabI inhibitors in antibacterial drug discovery, where compounds show IC50 values in the nanomolar to micromolar range [2]. Without such data, any statement of 'potent' or 'selective' activity is unsupported. The structural similarity to known active scaffolds provides only a class-level inference, which is insufficient for scientific selection where target engagement is a prerequisite.

Enzyme Inhibition FabI Inhibitor Drug Discovery

Physicochemical and ADME Profile: Pre-formulation Data Void

There are no experimentally determined values for aqueous solubility, LogP, or in vitro metabolic stability for this compound in the public domain. Predictive models may estimate these properties, but experimental validation is absent . This contrasts with well-characterized analogs like cloxacillin, for which solubility, protein binding, and pharmacokinetic profiles are extensively documented [1]. The absence of these data makes it impossible to differentiate this compound based on developability criteria, which is often a key factor in procurement for in vivo studies.

Aqueous Solubility LogP Metabolic Stability

2035018-45-0: Application Scenarios Based on Current Evidence Limitations


Specialized Chemical Probe Synthesis

Given the absence of published biological data, the most immediate justified application for this compound is as a synthetic intermediate or building block for generating novel chemical probes. The acrylamide functionality serves as a versatile handle for further derivatization, such as conjugate addition or polymerization [1]. However, a researcher must independently synthesize the library and generate all activity data; the compound itself offers no pre-validated biological starting point.

Antimicrobial Fragment-Based Drug Discovery (FBDD) as an Unexplored Scaffold

The compound's structural fragments (2-chlorophenyl and methylisoxazole) are privileged motifs in known antibacterials. It could serve as a fragment for an FBDD campaign, where its binding to a target like FabI is screened via biophysical methods (e.g., SPR, NMR) [2]. This scenario is speculative, as no primary screening data exists, but it is a scientifically plausible route. Procurement would be justified by the intent to generate such primary data, not by pre-existing evidence.

Organic Synthesis Methodology Development

The (E)-acrylamide linkage and the methylisoxazole ring provide a functionalized template for exploring new catalytic methods, such as asymmetric Michael additions or cross-coupling reactions [3]. In this context, the compound is a reagent for synthetic chemistry, and its value is based on its reactive functional groups rather than biological performance. Its procurement is supported by its well-defined chemical structure and purity (typically >95% as reported by vendors).

Quote Request

Request a Quote for (E)-3-(2-chlorophenyl)-N-((5-methylisoxazol-4-yl)methyl)acrylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.